molecular formula C17H25N3O6S B300447 ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate

ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate

Cat. No. B300447
M. Wt: 399.5 g/mol
InChI Key: AQRJUILVJZPUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMAP and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In

Mechanism of Action

EMAP works by modulating the activity of certain enzymes and receptors in the body. Specifically, EMAP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. Inhibition of HDACs by EMAP leads to increased acetylation of histones, which can result in changes in gene expression. EMAP has also been shown to modulate the activity of certain receptors, such as the serotonin receptor, which can have an impact on neurotransmitter signaling.
Biochemical and Physiological Effects:
EMAP has been shown to have a range of biochemical and physiological effects. In cancer cells, EMAP has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative diseases, EMAP has been shown to reduce inflammation and oxidative stress, which can contribute to disease progression. EMAP has also been shown to have cardioprotective effects, such as reducing ischemia-reperfusion injury and improving cardiac function.

Advantages and Limitations for Lab Experiments

EMAP has several advantages for lab experiments, including its high purity and stability. However, one limitation of EMAP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, EMAP can be expensive to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on EMAP. One area of interest is in the development of more efficient synthesis methods to increase yield and reduce costs. Another area of research is in the identification of specific enzymes and receptors that are targeted by EMAP, which could lead to the development of more targeted therapies. Additionally, further studies are needed to evaluate the safety and efficacy of EMAP in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

EMAP is synthesized through a multistep process that involves the condensation of 3-methoxy-N-methylsulfonylaniline with acetyl piperazine. The condensation reaction is catalyzed by a base and the resulting intermediate is then treated with ethyl chloroformate to form the final product, EMAP. The synthesis method of EMAP has been optimized over the years to increase yield and purity of the compound.

Scientific Research Applications

EMAP has been extensively studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of cancer. EMAP has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, EMAP has been shown to induce apoptosis, or programmed cell death, in cancer cells. Other areas of research where EMAP has shown potential include neurodegenerative diseases, inflammation, and cardiovascular diseases.

properties

Product Name

ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate

Molecular Formula

C17H25N3O6S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O6S/c1-4-26-17(22)19-10-8-18(9-11-19)16(21)13-20(27(3,23)24)14-6-5-7-15(12-14)25-2/h5-7,12H,4,8-11,13H2,1-3H3

InChI Key

AQRJUILVJZPUEI-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C

Origin of Product

United States

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